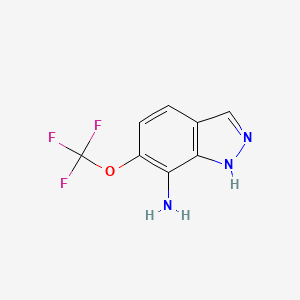

6-(trifluoromethoxy)-1H-indazol-7-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6F3N3O |

|---|---|

Molecular Weight |

217.15 g/mol |

IUPAC Name |

6-(trifluoromethoxy)-1H-indazol-7-amine |

InChI |

InChI=1S/C8H6F3N3O/c9-8(10,11)15-5-2-1-4-3-13-14-7(4)6(5)12/h1-3H,12H2,(H,13,14) |

InChI Key |

HAYGVZDUOXTYCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)N)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the 6-(Trifluoromethoxy)-1H-indazol-7-amine Scaffold

Abstract: The 6-(trifluoromethoxy)-1H-indazol-7-amine core represents a significant and strategic scaffold in modern medicinal chemistry. This guide provides an in-depth analysis of its constituent parts—the privileged indazole nucleus and the bio-potentiating trifluoromethoxy group. We will explore its synthetic pathways, physicochemical characteristics, and rationale for its application in drug discovery. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic design and evaluation of novel therapeutics derived from this scaffold.

Introduction: A Scaffold of Strategic Importance

In the landscape of drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. The 6-(trifluoromethoxy)-1H-indazol-7-amine structure is a masterful convergence of two key medicinal chemistry principles: the utility of a "privileged" heterocyclic core and the strategic incorporation of fluorine to fine-tune molecular properties.

The Indazole Core: A Privileged Heterocycle

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, often with high affinity. Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] Their versatility stems from the unique arrangement of hydrogen bond donors and acceptors, as well as the tunable electronic nature of the ring system, which allows for diverse interactions with protein targets.[3] Many indazole-containing compounds act as kinase inhibitors, crucial for regulating cell signaling pathways implicated in diseases like cancer.[1][2]

The Trifluoromethoxy (-OCF₃) Group: A Bio-Potentiating Moiety

The trifluoromethoxy (-OCF₃) group is a powerful tool in the medicinal chemist's arsenal for optimizing drug candidates.[4][5] Unlike a simple methoxy group, the -OCF₃ moiety imparts a unique combination of electronic and physicochemical properties.[6]

Key advantages include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450s.[4][6] This often leads to a longer drug half-life and improved pharmacokinetic profile.

-

Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule (Hansch-Leo π value of +1.04), which can enhance membrane permeability and improve bioavailability.[6]

-

Modulation of Electronics: It acts as a potent electron-withdrawing group through induction, which can alter the pKa of nearby functionalities (like the 7-amino group in our scaffold) and influence binding interactions with biological targets.[6]

-

Bioisosteric Mimicry: It can serve as a bioisostere for other groups, offering a unique steric and electronic profile to probe structure-activity relationships (SAR).[6]

The strategic placement of the -OCF₃ group at the 6-position of the indazole core creates a scaffold with inherent metabolic stability and favorable lipophilicity, pre-optimized for further drug development.

Physicochemical Properties of the Core Scaffold

The combination of the indazole ring, the electron-donating 7-amino group, and the electron-withdrawing 6-trifluoromethoxy group results in a molecule with a distinct set of properties. While experimental data for this specific molecule is not widely published, we can predict its key characteristics based on its constituent parts.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~219.15 g/mol | C₈H₆F₃N₃O |

| logP | Moderately Lipophilic | The indazole core is aromatic, and the -OCF₃ group is highly lipophilic, countered by the polar amino and N-H groups. |

| pKa (7-amino group) | Lower than aniline | The strong electron-withdrawing effect of the adjacent -OCF₃ group and the indazole ring will decrease the basicity of the amino group. |

| Hydrogen Bond Donors | 2 (Amine -NH₂ and Indazole N-H) | Key for interactions with protein active sites. |

| Hydrogen Bond Acceptors | 4 (Indazole Nitrogens, Oxygen) | Provides multiple points for hydrogen bonding. |

Synthetic Strategies and Considerations

The synthesis of substituted indazoles, particularly those with specific regiochemistry like 6-(trifluoromethoxy)-1H-indazol-7-amine, requires a carefully planned synthetic route. While specific literature for this exact molecule is sparse, a rational approach can be designed based on established methodologies for analogous structures.[1]

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the indazole ring as a key step from a suitably substituted benzene precursor. The primary challenge lies in the correct placement of the nitro (or cyano) group, the trifluoromethoxy group, and a precursor to the 7-amino group.

A plausible disconnection points to a 2-amino-3-nitro-4-(trifluoromethoxy)benzonitrile or a related ketone as a key intermediate. The indazole ring can then be formed via reductive cyclization.

Proposed Synthetic Workflow

The following protocol is a generalized, yet chemically sound, pathway for the synthesis of the title scaffold.

Step 1: Nitration of a Trifluoromethoxy-substituted Precursor.

-

Objective: Introduce a nitro group ortho to the eventual 7-amino position.

-

Protocol: Start with a commercially available 3-(trifluoromethoxy)aniline. Protect the amine (e.g., as an acetamide). Perform a directed nitration, which will likely install the nitro group at the position ortho to the activating amide group.

-

Causality: The acetamide group is an ortho-, para-director, but the steric bulk and the presence of the -OCF₃ group will favor nitration at the less hindered position, which will become the future 2-position of the final indazole. Subsequent steps would be required to achieve the desired 7-amino substitution pattern, often involving more complex multi-step sequences. A more direct, albeit challenging, route would start from a precursor with the correct substitution pattern.

Step 2: Formation of the Indazole Ring via Reductive Cyclization.

-

Objective: Construct the bicyclic indazole core.

-

Protocol: Starting with a properly substituted o-nitro-ketone or o-nitro-benzonitrile, reductive cyclization is a common and effective method.[7] This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂, Pd/C) or dissolving metal reductions (e.g., SnCl₂ in HCl). The reaction proceeds by reduction of the nitro group to an amino group, which then undergoes intramolecular cyclization with the adjacent carbonyl or nitrile to form the pyrazole ring.

-

Causality: This one-pot reduction and cyclization is an efficient way to build the indazole scaffold. The choice of reducing agent can be critical to avoid over-reduction of other functional groups.

Step 3: Functional Group Interconversion.

-

Objective: Install the final 7-amino group.

-

Protocol: If the synthesis started with a precursor that leads to a different functionality at the 7-position (e.g., a nitro group), a final reduction step would be necessary. For instance, reducing a 7-nitro-6-(trifluoromethoxy)-1H-indazole using standard conditions (e.g., H₂, Pd/C, or Fe/NH₄Cl) would yield the target 6-(trifluoromethoxy)-1H-indazol-7-amine.

-

Causality: This final step unmasks the key amino group, which is often a critical handle for subsequent derivatization in medicinal chemistry programs. This amine can act as a nucleophile or a hydrogen bond donor in interactions with biological targets.

Below is a conceptual workflow diagram for the synthesis.

Caption: Conceptual workflow for the synthesis of the target scaffold.

Medicinal Chemistry Applications & Target Landscape

The 6-(trifluoromethoxy)-1H-indazol-7-amine scaffold is primed for elaboration into potent and selective modulators of various biological targets. The 7-amino group, in particular, serves as an excellent synthetic handle for derivatization to explore structure-activity relationships (SAR).

Potential Biological Targets

Given the prevalence of the indazole core in approved drugs and clinical candidates, several target classes are of high interest:

-

Protein Kinases: This is the most prominent target class for indazole-based inhibitors. Aberrant kinase activity is a hallmark of many cancers.[2] The indazole scaffold can mimic the hinge-binding motif of ATP, and derivatives of 7-aminoindazole can be designed to target specific kinases like FGFR, VEGFR, and others.[8][9]

-

Ion Channels: Substituted indazoles have been identified as potent antagonists of ion channels like TRPA1, which are involved in pain and inflammation.[10][11][12]

-

Immunomodulatory Targets: Indazole derivatives have been investigated as inhibitors of enzymes like IDO1 (Indoleamine 2,3-dioxygenase), a key target in cancer immunotherapy.[3]

Lead Optimization Strategies

The 7-amino group is the primary point for diversification. Medicinal chemists can employ a range of reactions to append different moieties to probe the binding pocket of a target protein.

-

Amide Coupling: Coupling various carboxylic acids to the 7-amino group can introduce a wide array of substituents to explore different regions of the target's active site.

-

Reductive Amination: Reaction with aldehydes or ketones can generate secondary or tertiary amines, modifying the basicity and steric profile.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides can introduce sulfonamides, which are excellent hydrogen bond acceptors and can impart different physicochemical properties.

The goal of these modifications is to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of the lead compound.

Experimental Workflows for Scaffold Evaluation

Once a library of derivatives based on the core scaffold is synthesized, a systematic evaluation is required. This process is designed to identify promising candidates for further development.

Primary Screening and Target Validation

The initial step is to screen the synthesized compounds against the biological target of interest.

Protocol: Kinase Inhibition Assay (Example)

-

Reagents: Recombinant kinase, appropriate substrate peptide, ATP, synthesized inhibitor compounds, and a detection reagent (e.g., ADP-Glo™).

-

Plate Preparation: Add kinase, substrate, and buffer to a multi-well plate.

-

Compound Addition: Add serially diluted compounds from the library to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the detection reagent, which quantifies the amount of ADP produced (correlating with kinase activity).

-

Data Analysis: Measure luminescence or fluorescence. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality: This assay provides the primary measure of a compound's potency against the intended target. A low IC₅₀ value indicates a potent inhibitor and warrants further investigation.

In Vitro ADME Profiling

Promising hits from the primary screen must be evaluated for their drug-like properties.

Caption: A streamlined workflow for in vitro ADME/Tox profiling.

Key Assays:

-

Solubility: Assessed in physiologically relevant buffers to ensure the compound can be absorbed.

-

Permeability (e.g., PAMPA): The Parallel Artificial Membrane Permeability Assay predicts passive intestinal absorption.

-

Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes determines its susceptibility to metabolism. The presence of the -OCF₃ group is expected to confer high stability.[6]

-

Cytotoxicity: Assessed against cell lines (e.g., HepG2) to identify general toxicity early in the process.

Causality: This battery of tests provides a multi-parameter profile of the compound. A successful candidate will exhibit a balance of high potency, good solubility and permeability, high metabolic stability, and low cytotoxicity. This self-validating system ensures that only the most promising compounds, with a higher probability of success, are advanced to more complex and expensive in vivo studies.

Future Outlook and Conclusion

The 6-(trifluoromethoxy)-1H-indazol-7-amine scaffold is a highly attractive starting point for the development of new therapeutics. Its design intelligently combines a privileged heterocyclic core with a functional group known to enhance critical drug-like properties. The inherent metabolic stability and synthetic tractability of this scaffold make it an invaluable tool for medicinal chemists.

Future work will undoubtedly focus on the synthesis of diverse libraries based on this core and their evaluation against a wide range of biological targets, particularly in oncology and inflammatory diseases. As our understanding of disease biology grows, scaffolds like this, which are pre-optimized for favorable pharmacokinetic properties, will continue to be instrumental in the efficient discovery and development of next-generation medicines.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Trifluoromethoxy group. Wikipedia.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

- Discovery, Optimization, and Biological Evaluation of 5‑(2- (Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. American Chemical Society.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. ACS Publications.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- 3-indazole carboxylic acid - 6-(Trifluoromethoxy). Chem-Impex.

- Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. PubMed.

- 5-Trifluoromethoxy-1H-indazole-3-carboxylic acid. Chem-Impex.

- 6-(trifluoromethoxy)-1H-indazol-5-amine. Benchchem.

- 3-Amino-6-(trifluoromethyl)-1H-indazole. PubChem.

- Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry.

- Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 | Request PDF. ResearchGate.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

- Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. PubMed.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.

- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing.

- Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate.

Sources

- 1. 6-(trifluoromethoxy)-1H-indazol-5-amine | Benchchem [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group: A Shield Against Metabolism in Indazole-Based Drug Candidates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutics, the indazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. However, achieving optimal pharmacokinetic profiles, particularly metabolic stability, remains a critical challenge in the development of indazole-based drug candidates. This technical guide provides a comprehensive exploration of the role of the trifluoromethoxy (-OCF₃) group in enhancing the metabolic stability of indazole derivatives. We will delve into the mechanistic underpinnings of this enhancement, provide detailed experimental protocols for assessing metabolic stability, and present strategies for the rational design of more robust drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the trifluoromethoxy group to overcome metabolic liabilities and accelerate the progression of their drug discovery programs.

Introduction: The Metabolic Hurdle in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with obstacles, with poor metabolic stability being a primary cause of attrition.[1] The metabolic fate of a compound, largely determined by the action of drug-metabolizing enzymes such as the cytochrome P450 (CYP) superfamily, dictates its half-life, bioavailability, and potential for drug-drug interactions.[2][3] For heterocyclic compounds like indazoles, which are rich in potential sites for enzymatic attack, understanding and mitigating metabolic liabilities is paramount.[4] Indazoles, while being excellent bioisosteres for structures like phenols and indoles, are susceptible to various metabolic transformations, including oxidation and conjugation, which can lead to rapid clearance and the formation of potentially inactive or toxic metabolites.[4][5][6]

The Trifluoromethoxy Group: A Strategic Advantage

The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties.[7][8] Among these, the trifluoromethoxy (-OCF₃) group has gained significant attention for its profound impact on metabolic stability.[9]

Physicochemical Properties and Their Metabolic Implications

The trifluoromethoxy group imparts a unique combination of electronic and steric properties that contribute to its metabolic shielding effect.[9]

-

High Bond Strength: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to enzymatic cleavage.[10]

-

Electron-Withdrawing Nature: The strong electron-withdrawing inductive effect of the -OCF₃ group can deactivate adjacent aromatic or heteroaromatic rings, making them less susceptible to oxidative metabolism by CYP enzymes.[9][11] This is a crucial advantage over the methoxy (-OCH₃) group, which is prone to O-dealkylation.[12]

-

Lipophilicity: The trifluoromethoxy group is more lipophilic than a methoxy group, which can influence membrane permeability and interactions with the active sites of metabolizing enzymes.[9] This increased lipophilicity needs to be carefully balanced to maintain overall drug-like properties.[2]

Blocking Metabolic "Soft Spots"

Strategic placement of the trifluoromethoxy group at known or predicted sites of metabolism can effectively block these metabolic pathways.[10] This "metabolic switching" forces the metabolism to proceed through alternative, often slower, routes, thereby increasing the compound's half-life and overall exposure.[10]

Assessing Metabolic Stability: The In Vitro Liver Microsomal Assay

A cornerstone of in vitro drug metabolism studies is the liver microsomal stability assay.[10][12] This assay provides a robust and high-throughput method to evaluate the intrinsic clearance of a compound by the major drug-metabolizing enzymes located in the endoplasmic reticulum of hepatocytes.[13][14][15]

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro liver microsomal stability assay.

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. mdpi.com [mdpi.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. grokipedia.com [grokipedia.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 15. nuvisan.com [nuvisan.com]

Comparative Technical Analysis: 6-Trifluoromethyl vs. 6-Trifluoromethoxy Indazoles

[1]

Executive Summary

In the optimization of indazole-based pharmacophores—frequently utilized in kinase inhibitors (e.g., Axitinib, Linifanib) and GPCR ligands—the substitution at the 6-position is critical for modulating solvent exposure and hydrophobic collapse within the binding pocket.

This guide analyzes the bioisosteric replacement of the 6-trifluoromethyl (-CF₃) group with the 6-trifluoromethoxy (-OCF₃) group.[1] While often treated interchangeably as "lipophilic electron-withdrawing groups," they exhibit distinct electronic, steric, and conformational profiles that drastically alter structure-activity relationships (SAR).[1]

Key Takeaway:

-

6-CF₃ is a rigid, rotationally symmetric, electron-withdrawing anchor best for filling hydrophobic pockets and increasing metabolic stability.[1]

-

6-OCF₃ is a "super-lipophilic" conformational switch. Its oxygen linker introduces a torsional twist (~90°), allowing it to sample orthogonal chemical space while providing slightly lower electron withdrawal than CF₃ due to resonance donation.[1]

Physicochemical & Structural Divergence[1]

The choice between -CF₃ and -OCF₃ is rarely arbitrary. It is a calculated decision balancing lipophilicity, electronic deactivation, and steric fit.[1]

Comparative Profiling Table

| Property | 6-Trifluoromethyl (-CF₃) | 6-Trifluoromethoxy (-OCF₃) | Impact on Indazole Core |

| Hammett | 0.54 | 0.35 | CF₃ deactivates the ring more strongly; OCF₃ has competing induction (-I) and resonance (+R).[1] |

| Hammett | 0.43 | 0.38 | Similar inductive withdrawal at the meta position. |

| Hansch | +0.88 | +1.04 | OCF₃ is significantly more lipophilic, impacting LogD and membrane permeability.[1] |

| Bond Angle/Geometry | Tetrahedral (C-C-F) | Bent (C-O-C ~118°) | OCF₃ extends further from the ring; O-linker adds flexibility.[1] |

| Conformation | Rotationally Symmetric | Orthogonal Preference | OCF₃ prefers to twist ~90° out of plane to minimize |

| Metabolic Stability | High (C-F bond strong) | Moderate/High | OCF₃ is generally stable but the O-C bond can be a liability in specific oxidative conditions. |

The "Orthogonal Twist" Phenomenon

Unlike the -CF₃ group, which rotates freely (or with a low barrier) about the C(Ar)-C bond, the -OCF₃ group adopts a specific conformation.[1] The lone pairs on the oxygen atom repel the

-

Consequence: The -CF₃ group lies in the plane of the ring (conceptually), creating a "thick" edge. The -OCF₃ group twists perpendicular to the ring.

-

Drug Design Implication: If the binding pocket is narrow and flat (e.g., DNA intercalation or tight ATP pockets), 6-CF₃ is preferred.[1] If the pocket opens up into a solvent channel or a hydrophobic sub-pocket requiring a "twist," 6-OCF₃ provides the necessary geometry.

Synthetic Architectures

Synthesizing 6-substituted indazoles presents a regiochemical challenge. Unlike 3-substituted indazoles (accessible via halogenation of the core), 6-substitution usually dictates that the functional group be present in the benzene precursor before ring closure.

Synthesis Decision Tree

Caption: Decision logic for synthetic route selection. Note the higher barrier to entry for late-stage OCF3 introduction.

Experimental Protocols

The most robust method for generating these cores is the Jacobson Indazole Synthesis , utilizing substituted o-toluidines. This method is self-validating because the cyclization only occurs if the amino and methyl groups are ortho to each other, ensuring regiochemical integrity.

Protocol A: Synthesis of 6-(Trifluoromethyl)-1H-indazole

Targeting the rigid, electron-poor core.[1]

Reagents:

-

2-Methyl-5-(trifluoromethyl)aniline (1.0 eq)[1]

-

Glacial Acetic Acid (Solvent)[1]

-

Sodium Nitrite (NaNO₂, 1.1 eq)[1]

-

Acetic Anhydride (Ac₂O)[1]

Step-by-Step Methodology:

-

Acetylation: Dissolve 2-methyl-5-(trifluoromethyl)aniline in acetic anhydride (3.0 eq) and stir at RT for 2 hours to protect the amine. Remove excess solvent in vacuo to yield the acetanilide.

-

Nitrosation (The Critical Step): Suspend the acetanilide in glacial acetic acid. Cool to 0–5°C. Add aqueous NaNO₂ dropwise. The solution will turn deep orange/red, indicating the formation of the N-nitroso intermediate.

-

Cyclization: Allow the mixture to warm to RT, then heat to 80°C for 4 hours. The N-nitroso species rearranges and cyclizes onto the methyl group (Jacobson rearrangement).

-

Hydrolysis: Concentrate the mixture. Add 6M HCl and reflux for 1 hour to remove the acetyl group (if it didn't eliminate spontaneously) and ensure full aromatization.

-

Workup: Neutralize with NaOH to pH 7. The product, 6-(trifluoromethyl)-1H-indazole, will precipitate.[1] Filter, wash with cold water, and recrystallize from toluene.[1]

Validation Check:

-

¹H NMR (DMSO-d₆): Look for the characteristic C3-H singlet around

8.1–8.2 ppm.[1] The C7-H (ortho to N1) should appear as a singlet or doublet with small coupling around

Protocol B: Synthesis of 6-(Trifluoromethoxy)-1H-indazole

Targeting the lipophilic, twisted core.[1]

Reagents:

-

2-Methyl-5-(trifluoromethoxy)aniline (1.0 eq)[1]

-

Tetrafluoroboric acid (HBF₄, 48% aq)[1]

-

Sodium Nitrite (NaNO₂)[1]

-

Potassium Acetate (KOAc)[1]

-

18-Crown-6 (Phase transfer catalyst)[1]

Step-by-Step Methodology (Modified Phase-Transfer Route): Note: The standard Jacobson route works, but OCF₃ anilines are expensive.[1] This modified "Phase-Transfer" cyclization often gives higher yields.[1]

-

Diazonium Salt Formation: Dissolve 2-methyl-5-(trifluoromethoxy)aniline in HBF₄ at 0°C. Add NaNO₂ (1.1 eq) dropwise.[1] Stir for 30 min to form the diazonium tetrafluoroborate salt. Filter the salt (Caution: potentially explosive when dry; keep moist).

-

Cyclization: Dissolve the diazonium salt in chloroform containing 18-crown-6 (0.05 eq) and KOAc (2.0 eq).

-

Reaction: Stir vigorously at RT for 12 hours. The acetate base promotes the deprotonation of the methyl group and subsequent cyclization.

-

Purification: Wash organic layer with water and brine. Dry over MgSO₄. Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

Pharmacological Implications & Case Studies

The Solubility/Permeability Trade-off

Replacing 6-CF₃ with 6-OCF₃ typically increases lipophilicity (

-

Effect: This generally improves passive membrane permeability (P_app) but decreases aqueous solubility.[1]

-

Strategy: If your 6-CF₃ lead compound has good potency but poor brain penetration (for CNS targets), switching to 6-OCF₃ may improve BBB crossing, provided solubility remains manageable.[1]

Metabolic Soft Spots

While both groups block metabolic oxidation at the C6 position:

-

CF₃: Virtually inert.

-

OCF₃: The O-CF₃ bond can be liable to CYP450-mediated oxidative dealkylation (releasing phenol and carbonyl difluoride), although this is rare compared to O-CH₃.[1]

-

Recommendation: If metabolic stability is the sole priority, stick with CF₃. If potency requires the specific shape of OCF₃, conduct a microsomal stability assay early.

Case Study: Kinase Hinge Binders

In the development of VEGFR inhibitors, indazoles often bind to the hinge region.

-

Scenario: A 6-CF₃ indazole inhibitor showed 10 nM potency but poor selectivity against a homologous kinase.

-

Modification: Switching to 6-OCF₃ introduced a steric clash in the off-target kinase (due to the orthogonal twist of the OCF₃) while maintaining affinity for VEGFR, which accommodated the twist in a hydrophobic back-pocket. This improved selectivity by >50-fold.

References

-

Physicochemical Properties of Fluorinated Groups

- Indazole Synthesis Methodologies: Title: A Comparative Analysis of Indazole Synthesis Routes. Source: BenchChem Technical Guides.

-

Conformational Analysis of OCF3

-

Specific Synthesis Protocol (6-CF3)

-

Title: Method for preparing 1H-indazole derivative (CN107805221A).[1]

- Source: Google P

- URL

-

-

Hammett Constants & Electronic Effects

Methodological & Application

solubility of 6-(trifluoromethoxy)-1H-indazol-7-amine in DMSO and methanol

Application Note: Solubility & Handling of 6-(trifluoromethoxy)-1H-indazol-7-amine

Executive Summary

This technical guide addresses the solubilization, handling, and stability of 6-(trifluoromethoxy)-1H-indazol-7-amine (CAS: 2891602-15-4).[1][2][3] This compound features a distinct substitution pattern where the lipophilic trifluoromethoxy (-OCF

Key Takeaway: While the indazole scaffold suggests moderate polarity, the -OCF

Physicochemical Context

Understanding the molecule's behavior is a prerequisite for successful formulation.[1][2][3]

-

Lipophilicity (LogP): The -OCF

group is highly lipophilic (Hansch -

Electronic Effects: The 7-amino group is an electron donor, while the 6-OCF

is an electron-withdrawing group (inductive effect).[1][2][3] This reduces the basicity of the 7-amine, making it less likely to protonate (and dissolve) in mildly acidic aqueous buffers compared to aniline.[1][3] -

Hydrogen Bonding:

Solvent Compatibility Matrix:

| Solvent | Solubility Rating | Primary Use | Notes |

| DMSO | High (>20 mM likely) | Stock Solution | Disrups intermolecular H-bonds; stabilizes the aromatic core.[1][2][3] |

| Methanol | Moderate | Dilution / LC-MS | Good for transferring, but check for precipitation at >5 mM.[1][2][3] |

| Water/PBS | Very Low | Assay Medium | Do not attempt to dissolve solid directly in buffer.[1][2][3] |

| Ethanol | Moderate | Alternative Stock | Use only if DMSO is incompatible with downstream assay.[1][2][3] |

Protocol A: Solubility Limit Determination (Stepwise Addition)

Objective: Since batch-specific crystal forms (polymorphs) affect saturation limits, you must empirically validate the solubility limit for your specific lot before preparing large stocks.[1][2][3]

Materials:

-

Solvent: Anhydrous DMSO (Grade:

99.9%, stored over molecular sieves)[1][2][3] -

Vessel: 1.5 mL amber microcentrifuge tube (protects from light)

Procedure:

-

Weighing: Weigh

mg of solid into the tube. Record exact mass (e.g., 1.50 mg). -

Initial Addition: Add volume of DMSO to reach a theoretical 50 mM concentration.

-

Agitation: Vortex vigorously for 60 seconds. Sonicate in a water bath at 35°C for 5 minutes.

-

Visual Inspection: Hold tube against a dark background under bright light.

-

Validation: Centrifuge at 10,000 x g for 3 minutes. If a pellet forms, the compound is not dissolved.[1][2][3] Use the supernatant concentration as your functional limit.[1][2][3]

Protocol B: Preparation of 10 mM Stock Solution

Standard Operating Procedure for biological assay stocks.

Safety: The 7-amino group can be prone to oxidation.[1][2][3] The -OCF

-

Calculate: Determine the volume of DMSO required for 10 mM.

[1][2][3] -

Dissolve: Add DMSO to the vial containing the solid.

-

Inert Gas Purge (Recommended): Gently blow a stream of Nitrogen or Argon gas into the vial headspace for 5 seconds to displace oxygen (protects the amine).[1][2][3]

-

Seal & Store: Cap tightly. Wrap with Parafilm.[1][2][3] Store at -20°C.

Protocol C: Aqueous Dilution (The "Crash" Prevention)

Direct injection of high-concentration DMSO stock into water often causes immediate precipitation of lipophilic compounds like 6-(trifluoromethoxy)-1H-indazol-7-amine.[1][3]

The "Intermediate Step" Method:

-

Start: 10 mM DMSO Stock.

-

Intermediate Dilution: Dilute 1:10 into Methanol or Pure DMSO first (to 1 mM).

-

Final Dilution: Add this 1 mM intermediate dropwise into the vortexing aqueous buffer.

Visual Workflow (Decision Tree)

Figure 1: Decision tree for solubilization and validation of stock solutions.

References

-

Compound Registry: 6-(trifluoromethoxy)-1H-indazol-7-amine. CAS 2891602-15-4.[1][2][3][5] ChemBK.[1][2][3][6] Available at: [Link][1][2][3]

-

Solvent Properties: Dimethyl sulfoxide (DMSO) Physical Properties. Gaylord Chemical.[1][2][3] (Standard reference for DMSO solubility parameters).

-

Indazole Chemistry: Solubility and pKa of Indazole Derivatives. PubChem (National Library of Medicine).[1][2][3] Data inferred from structural analog 1H-Indazol-6-amine (CID 81423).[1][2][3] Available at: [Link][1][2][3]

Sources

- 1. 3-Amino-6-(trifluoromethyl)-1H-indazole | C8H6F3N3 | CID 817909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-(trifluoromethyl)-1H-indazole | C8H5F3N2 | CID 21455599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

- 6. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Crystallization of 7-Amino-6-Trifluoromethoxyindazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the crystallization of 7-amino-6-trifluoromethoxyindazole, a fluorinated indazole derivative of interest in pharmaceutical development. As the solid-state properties of an active pharmaceutical ingredient (API) profoundly influence its stability, solubility, and bioavailability, robust and reproducible crystallization methods are paramount.[][2][3] This guide outlines various crystallization techniques, including cooling crystallization, anti-solvent addition, and vapor diffusion, providing both the theoretical underpinnings and detailed, adaptable protocols for laboratory execution. The methodologies presented herein are designed to serve as a foundational framework for process development and optimization, enabling the generation of crystalline material with desired purity, yield, and polymorphic form.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification and particle engineering step in the manufacturing of active pharmaceutical ingredients (APIs).[][2] For a molecule like 7-amino-6-trifluoromethoxyindazole, which incorporates a rigid indazole scaffold and a trifluoromethoxy substituent, controlling the crystalline form is essential. The arrangement of molecules in the crystal lattice dictates key physicochemical properties, including:

-

Purity: Crystallization is highly effective at rejecting impurities from the crystal lattice, leading to a significant increase in the purity of the final compound.

-

Stability: Crystalline solids are generally more thermodynamically stable than their amorphous counterparts, exhibiting greater resistance to chemical degradation and physical changes over time.[]

-

Solubility and Bioavailability: Different crystalline forms (polymorphs) of the same compound can have different solubilities, which in turn can impact the drug's dissolution rate and bioavailability.[2]

-

Handling and Formulation: The size, shape (habit), and flow properties of crystals are critical for downstream processing, such as milling, blending, and tableting.[]

Indazole derivatives are known to exhibit tautomerism and can form various intermolecular interactions, including hydrogen bonding, which can lead to the formation of different crystal packing arrangements.[4][5] The presence of the fluorine-containing trifluoromethoxy group can further influence these interactions. Therefore, a systematic approach to crystallization is necessary to isolate and control the desired solid form of 7-amino-6-trifluoromethoxyindazole.

Physicochemical Properties and Solvent Selection

A successful crystallization process begins with a thorough understanding of the compound's solubility in various solvents. While specific solubility data for 7-amino-6-trifluoromethoxyindazole is not publicly available, we can infer likely solubility characteristics based on its structure and the properties of similar fluorinated indazoles. The molecule has both hydrogen bond donating (amino group) and accepting (indazole nitrogens, trifluoromethoxy oxygen) sites, as well as an aromatic core. This suggests a moderate polarity.

Table 1: Hypothetical Solubility Profile of 7-Amino-6-Trifluoromethoxyindazole

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | High to Moderate | Capable of hydrogen bonding with the amino and indazole groups. |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate | High to Moderate | Can engage in dipole-dipole interactions. |

| Ethereal Solvents | Tetrahydrofuran (THF), Dioxane | Moderate | Can act as hydrogen bond acceptors. |

| Halogenated Solvents | Dichloromethane (DCM) | Moderate to Low | Generally good solvents for moderately polar organic compounds. |

| Aromatic Solvents | Toluene, Xylene | Low | Primarily engage in van der Waals interactions. |

| Non-polar Solvents | Hexane, Heptane | Very Low (likely an anti-solvent) | Lacks favorable interactions with the polar functional groups. |

Protocol 1: Preliminary Solvent Screening

-

Preparation: Add approximately 10 mg of 7-amino-6-trifluoromethoxyindazole to a series of small, sealed vials.

-

Solvent Addition: To each vial, add a different solvent from the list above in 0.1 mL increments.

-

Observation at Room Temperature: After each addition, stir or sonicate the mixture and observe for complete dissolution. Record the volume of solvent required to fully dissolve the solid.

-

Heating: If the solid does not dissolve in approximately 2 mL of solvent at room temperature, gently heat the mixture to near the solvent's boiling point and observe for dissolution.

-

Cooling: If dissolution occurs upon heating, allow the solution to cool slowly to room temperature and then place it in an ice bath. Observe for crystal formation.

-

Selection: Identify suitable solvents where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (for cooling crystallization) and solvent/anti-solvent pairs where the compound is soluble in the solvent but insoluble in the anti-solvent.

Crystallization Methodologies and Protocols

Based on the solvent screening, appropriate crystallization methods can be selected. The most common techniques for APIs are cooling crystallization and anti-solvent crystallization.[2]

Cooling Crystallization

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature. The process involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization.

Diagram 1: Workflow for Cooling Crystallization

Caption: Workflow for cooling crystallization.

Protocol 2: Cooling Crystallization of 7-Amino-6-Trifluoromethoxyindazole

-

Dissolution: In a suitable flask, suspend 1.0 g of crude 7-amino-6-trifluoromethoxyindazole in a minimal amount of a chosen solvent (e.g., isopropanol or acetonitrile) identified from the solvent screen. Heat the mixture with stirring until all the solid dissolves. Add a small additional volume of solvent (5-10% excess) to ensure the solution is not supersaturated at the high temperature.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step is crucial to prevent premature crystallization and to remove particulate matter that could act as unwanted nucleation sites.

-

Controlled Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals. A Dewar flask or an insulated container can be used to slow the cooling rate.

-

Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath or a refrigerator (0-4 °C) for several hours to maximize the yield of the crystalline product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

-

Drying: Dry the crystals under vacuum to a constant weight.

Anti-Solvent Crystallization

This method is employed when the compound of interest is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"), and the two solvents are miscible. Crystallization is induced by adding the anti-solvent to a solution of the compound, which reduces the solubility of the solute and creates supersaturation.

Diagram 2: Workflow for Anti-Solvent Crystallization

Caption: Workflow for anti-solvent crystallization.

Protocol 3: Anti-Solvent Crystallization of 7-Amino-6-Trifluoromethoxyindazole

-

Dissolution: Dissolve 1.0 g of crude 7-amino-6-trifluoromethoxyindazole in a minimum amount of a good solvent (e.g., acetone or THF) at room temperature.

-

Anti-Solvent Addition: While stirring the solution, slowly add an anti-solvent (e.g., n-heptane or water) dropwise. The addition should be slow to maintain a controlled level of supersaturation.

-

Induction: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

-

Growth: Allow the mixture to stir at room temperature for several hours to allow the crystals to grow. If necessary, cool the mixture in an ice bath to improve the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of a mixture of the solvent and anti-solvent, followed by a wash with the pure anti-solvent.

-

Drying: Dry the crystals under vacuum.

Vapor Diffusion

Vapor diffusion is a technique well-suited for growing high-quality single crystals, often for X-ray diffraction analysis. It is a form of anti-solvent crystallization where the anti-solvent is introduced slowly via the vapor phase.

Protocol 4: Vapor Diffusion for Single Crystal Growth

-

Preparation: Dissolve a small amount of 7-amino-6-trifluoromethoxyindazole in a good solvent (e.g., dichloromethane) in a small vial.

-

Setup: Place this small vial inside a larger, sealed jar that contains a layer of the anti-solvent (e.g., hexane). The anti-solvent should be more volatile than the solvent.

-

Diffusion: Over time, the anti-solvent vapor will diffuse into the solution in the small vial, gradually reducing the solubility of the compound and promoting the slow growth of crystals.

-

Incubation: Leave the sealed jar undisturbed in a location with a stable temperature for several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the solution.

Troubleshooting and Optimization

Table 2: Common Crystallization Issues and Solutions

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | Solution is not sufficiently supersaturated; cooling is too rapid. | Concentrate the solution; cool more slowly; add a seed crystal; scratch the inside of the flask with a glass rod. |

| Oiling Out | The solute's solubility is exceeded at a temperature above its melting point in the solvent system, or the degree of supersaturation is too high. | Use a more dilute solution; cool more slowly; use a different solvent system. |

| Formation of Fine Needles or Powder | Nucleation is too rapid. | Reduce the rate of cooling or anti-solvent addition; use a more dilute solution. |

| Poor Yield | The compound has significant solubility in the mother liquor at the final temperature. | Cool to a lower temperature; use a different solvent or anti-solvent to reduce final solubility. |

| Impure Crystals | Incomplete removal of mother liquor; impurities co-crystallize. | Wash the crystals thoroughly with cold solvent; consider a second recrystallization step. |

Conclusion

The crystallization of 7-amino-6-trifluoromethoxyindazole is a critical step in its purification and preparation for pharmaceutical applications. The protocols provided for cooling crystallization, anti-solvent crystallization, and vapor diffusion offer a solid foundation for developing a robust and optimized process. Successful crystallization requires a systematic approach, beginning with solvent screening and followed by careful control of parameters such as concentration, temperature, and cooling rate. By applying the principles and methods outlined in this guide, researchers can effectively produce crystalline 7-amino-6-trifluoromethoxyindazole with high purity and the desired physical properties.

References

-

BOC Sciences. Crystallization of APIs: Methods and Challenges.

-

Syrris. Pharmaceutical Crystallization in drug development.

-

PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.

-

SciSpace. Recrystallization of Active Pharmaceutical Ingredients.

-

Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development.

-

MDPI. (2023, December 20). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.

-

PubMed. (2022, November 15). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective.

-

CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.

-

Organic Chemistry Portal. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.

-

MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

-

PubMed. (2021, August 6). Fluorination of 2 H-Indazoles Using N-Fluorobenzenesulfonimide.

-

National Center for Biotechnology Information. Synthetic Strategies to Access Fluorinated Azoles.

-

Google Patents. CN112645832A - Preparation method of 7-amino-6-demethyl-6-deoxytetracycline and minocycline hydrochloride.

-

Royal Society of Chemistry. (2007). The effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, (31), 613-622.

-

ResearchGate. Synthesis of 1H‐indazole derivatives.

-

National Center for Biotechnology Information. (2006). Crystallization and X-ray diffraction analysis of 6-aminohexanoate-cyclic-dimer hydrolase from Arthrobacter sp. KI72. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 12), 1254–1256.

-

MDPI. (2020, May 29). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.

-

Google Patents. US4849136A - Process for producing 7-amino-6-demethyl-6-deoxytetracycline.

Sources

- 2. syrris.com [syrris.com]

- 3. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]

- 4. The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Guide: Regioselective Functionalization of 6-(Trifluoromethoxy)indazole

Introduction

The 6-(trifluoromethoxy)indazole scaffold is a high-value pharmacophore in medicinal chemistry, combining the bioisosteric properties of the indazole core with the metabolic stability and lipophilicity of the trifluoromethoxy (-OCF

-

N-Alkylation: Competition between the thermodynamically stable N1-isomer and the kinetically accessible N2-isomer.

-

C-Functionalization: Competition between the naturally reactive C3-position and the C7-position, which is activated by the ortho-directing ability of the 6-OCF

group.

This guide provides evidence-based strategies to control these pathways, ensuring reproducible synthesis of the desired isomer.

Module 1: N-Functionalization (N1 vs. N2 Selectivity)

Expert Insights: The Tautomer Equilibrium

Indazole exists in a tautomeric equilibrium favoring the 1H-form (benzenoid structure) over the 2H-form (quinoid structure) by approximately 4–5 kcal/mol.

-

N1-Alkylation (Thermodynamic Control): Under reversible conditions or high temperatures, the system equilibrates to the more stable N1-substituted product. The electron-withdrawing 6-OCF

group ( -

N2-Alkylation (Kinetic Control): The lone pair on N2 is orthogonal to the

-system in the N1-anion, making it more nucleophilic in the plane of the ring. Alkylation at N2 is often faster but leads to the less stable quinoid-like species.

Troubleshooting Guide: N-Alkylation

| Issue | Probable Cause | Corrective Action |

| Mixture of N1/N2 isomers (~1:1) | Non-selective conditions (e.g., K | For N1: Switch to Cs |

| Low Yield of N1 product | Steric hindrance or poor solubility. | Use NaH/THF or KOtBu/THF . The "naked" anion formed by NaH often favors N1 due to charge localization on the nitrogen adjacent to the benzene ring. |

| Unexpected C3-alkylation | Harsh bases (n-BuLi) without electrophile control. | Avoid lithium bases for simple alkylation. Use milder bases (carbonates/hydrides). |

Decision Tree: Selecting Reaction Conditions

Caption: Workflow for selecting optimal N-alkylation conditions based on target regiochemistry.

Protocol 1: High-Fidelity N1-Alkylation

-

Reagents: 6-(Trifluoromethoxy)-1H-indazole (1.0 equiv), Cs

CO -

Solvent: Anhydrous DMF (0.2 M).

-

Procedure:

-

Dissolve indazole in DMF.

-

Add Cs

CO -

Add alkyl halide dropwise.

-

Critical Step: Heat to 80–90°C for 4–12 hours. Thermal energy overcomes the kinetic barrier, allowing N2-alkylated byproducts to rearrange or equilibrate to the thermodynamic N1-product.

-

Workup: Dilute with water, extract with EtOAc.

-

Expected Ratio: >10:1 (N1:N2).

-

Protocol 2: Selective N2-Alkylation (Imidate Method)

-

Reagents: 6-(Trifluoromethoxy)-1H-indazole (1.0 equiv), Alkyl 2,2,2-trichloroacetimidate (1.5 equiv), TMSOTf (0.1 equiv).

-

Solvent: Anhydrous DCM or THF.

-

Procedure:

-

Dissolve indazole and imidate in solvent under N

. -

Cool to 0°C.

-

Add TMSOTf dropwise.

-

Stir at RT for 2–6 hours.

-

Mechanism: The imidate alkylates the most nucleophilic nitrogen (N2) under kinetic conditions. The lack of strong base prevents thermodynamic equilibration.

-

Expected Ratio: >5:1 (N2:N1).

-

Module 2: C3-Functionalization (The "Blind Spot")

Expert Insights: C3 vs. C7 Competition

Functionalizing C3 is challenging because the 6-OCF

-

C3-H Acidity: The C3 proton is inherently acidic in the 5-membered ring.

-

6-OCF

Effect: While OCF

FAQ: C3-Functionalization

Q: Can I lithiate C3 without protecting N1? A: No. n-BuLi will deprotonate N1 first (forming the anion). A second equivalent might lithiate C3, but solubility becomes an issue, and C7 lithiation becomes a risk. Always protect N1 first.

Q: Is the OCF

Protocol 3: Regioselective C3-Halogenation (Electrophilic)

This method avoids metalation issues and is highly selective for C3.

-

Substrate: 6-(Trifluoromethoxy)-1H-indazole (unprotected or N1-protected).

-

Reagents: NIS (N-iodosuccinimide) or NBS (1.1 equiv).

-

Solvent: Acetonitrile (MeCN) or DMF.[1]

-

Procedure:

-

Dissolve substrate in MeCN.

-

Add NIS/NBS portion-wise at RT.

-

Stir for 2–4 hours.

-

Note: The 6-OCF

group deactivates the benzene ring, making electrophilic attack at C3 (the electron-rich azole component) highly favored over the benzene ring positions.

-

Protocol 4: C3-Lithiation/Trapping

-

Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-6-(trifluoromethoxy)indazole (N1-THP protected).

-

Reagents: n-BuLi (1.1 equiv), Electrophile (e.g., DMF, I

, R-CHO). -

Solvent: Anhydrous THF.

-

Procedure:

-

Cool substrate solution in THF to -78°C .

-

Add n-BuLi dropwise over 15 min.

-

Stir at -78°C for 45 min. (Do not warm up).

-

Add electrophile rapidly.

-

Allow to warm to RT slowly.

-

Why it works: The THP group sterically blocks the C7 position (peri-interaction), forcing lithiation to the thermodynamically accessible C3 position.

-

Module 3: The 6-OCF Factor

Electronic & Steric Impact Table

The 6-OCF

| Parameter | Value/Effect | Implication for Synthesis |

| Hammett Constant ( | +0.35 | Electron-withdrawing. Increases N-H acidity, stabilizing N1-anion. |

| Lipophilicity ( | +1.04 | Significantly more lipophilic than -CF |

| Directing Effect (DMG) | Moderate (ortho) | Can direct lithiation to C7 if N1 is not bulky. |

| Stability | Good (Acid/Oxidation)Moderate (Strong Base) | Avoid temperatures > -40°C with organolithiums to prevent benzyne formation. |

Safety Warning: Benzyne Formation

Treating 6-(trifluoromethoxy)indazole derivatives with extremely strong bases (e.g., t-BuLi) or at elevated temperatures with n-BuLi can trigger the elimination of fluoride from the OCF

-

Indicator: Darkening of reaction mixture, formation of complex tars.

-

Prevention: Strictly maintain -78°C during lithiation; use THP/SEM protecting groups to prevent coordination-assisted elimination.

References

-

Regioselective N-Alkylation Mechanisms

- Beilstein J. Org. Chem.2021, 17, 1885–1894. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution."

-

N2-Selective Alkylation (Imidates)

- Synthesis2022, 54, 4575.

-

C3-Functionalization & Lithiation

- J. Org. Chem.2019, 84, 8309–8314.

-

Properties of the Trifluoromethoxy Group

- Chem. Rev.2011, 111, 5922. "The Trifluoromethoxy Group: Synthetic Approaches and Properties."

-

Indazole Tautomerism and Acidity

- J. Chem. Inf. Model.2009, 49, 2660.

Sources

Technical Support Center: Troubleshooting Indazole-7-Amine Coupling Reactions

Current Status: Online Agent: Senior Application Scientist Topic: Optimization of C7-Aminoindazole Coupling (Amidation & Cross-Coupling)

Executive Summary: Why is this reaction failing?

Coupling reactions at the 7-position of the indazole ring are notoriously difficult compared to standard aniline chemistry. If you are experiencing low yields (<20%) or no conversion, the root cause is likely one of three factors:

-

The "N1 Problem" (Regioselectivity & Poisoning): The free N1-H is acidic (

) and nucleophilic. It competes for electrophiles and can poison Palladium catalysts by forming stable metal-azolate complexes. -

Electronic Deactivation: The C7-amine is electronically coupled to the electron-rich pyrazole ring, but in the 1H-tautomer, the proximity of the N1-H (or N1-protecting group) creates a "peri-effect," reducing nucleophilicity via steric crowding and potential intramolecular Hydrogen bonding.

-

Steric Occlusion: The C7 position is sterically crowded by the C6-substituent and the N1-substituent. Standard bulky ligands or coupling reagents often fail to access the amine.

Part 1: The Diagnostic Workflow

Before changing reagents, determine where the reaction is breaking down. Use this logic flow to identify your specific failure mode.

Figure 1: Diagnostic decision tree for isolating the root cause of failure in indazole-7-amine couplings.

Part 2: Troubleshooting Guides & FAQs

Section A: The "N1 Problem" (Protection Strategy)

Q: I am seeing multiple spots on TLC and low yield of the desired product. Is my amine reacting at the wrong place?

A: Yes. If the N1 position is unsubstituted, it is a competent nucleophile. In amide couplings, you may be forming the N1-acyl byproduct (which is labile but consumes reagent). In Pd-coupling, the N1-H deprotonates and coordinates to the metal center, shutting down the catalytic cycle.

Protocol Fix: You must protect the N1 position before attempting C7 functionalization.

-

Recommended Group: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) . These are robust to basic coupling conditions and add steric bulk that directs regioselectivity away from N1 during installation.

-

Avoid: Acetyl or Boc (often too labile under the high temperatures required for hindered Buchwald couplings).

Q: How do I selectively protect N1 vs N2? A: Thermodynamic control favors N1.

-

Protocol: React the indazole with DHP (for THP) and catalytic PTSA in refluxing THF/DCM. This overwhelmingly favors the N1-THP isomer over N2.

Section B: Amide Coupling (Acylation) Failures

Q: I am using EDC/HOBt or HATU, but I mostly recover starting material. Why isn't the amine reacting?

A: The 7-aminoindazole is a "heterocyclic aniline" with significantly reduced nucleophilicity compared to a standard aniline. The lone pair is delocalized into the

Troubleshooting Table: Escalating Reactivity

| Method Level | Reagents | When to use | Notes |

| Level 1 (Standard) | HATU + DIPEA + DMF | Simple substrates | Often fails for 7-aminoindazoles. |

| Level 2 (Activated) | Ghosez's Reagent or T3P | Moderate steric hindrance | T3P (Propylphosphonic anhydride) has low epimerization and high activity. |

| Level 3 (Aggressive) | Acid Chloride + Pyridine | Recommended Starting Point | Convert acid to acid chloride (SOCl2) first. The high energy of the acyl chloride overcomes the low nucleophilicity. |

| Level 4 (Nuclear) | AlMe3 (Trimethylaluminum) | Esters -> Amides | Direct aminolysis of esters using AlMe3 in Toluene at 100°C. Use as last resort. |

Validated Protocol (Level 3 - Acid Chloride Method):

-

Suspend carboxylic acid (1.2 equiv) in DCM. Add oxalyl chloride (1.5 equiv) and 1 drop DMF. Stir 1h (gas evolution). Concentrate to dryness.

-

Dissolve the crude acid chloride in anhydrous DCM/Pyridine (3:1).

-

Add the N1-protected 7-aminoindazole (1.0 equiv).

-

Stir at 40°C (gentle heat is often required) for 4-16h.

Section C: Buchwald-Hartwig Cross-Coupling Failures

Q: My reaction turns black immediately (Pd crash out) or stays clear with no product. I'm using Pd2(dba)3 and BINAP.

A: This is a classic failure mode for hindered, heteroaromatic amines.

-

Pd2(dba)3 is unstable: It often fails to generate the active L-Pd(0) species efficiently in the presence of inhibiting heterocycles.

-

BINAP is too small/old: For sterically crowded C7-amines, you need a bulky, electron-rich dialkylbiaryl phosphine ligand to facilitate the difficult reductive elimination step.

The Solution: Third-Generation Pre-catalysts Switch to Buchwald G3 Pre-catalysts . These air-stable complexes ensure a 1:1 L:Pd ratio and immediate activation in the flask.

Recommended System:

-

Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 . (BrettPhos is superior for primary amines; RuPhos for secondary).

-

Base: Cs2CO3 (Weak base, good functional group tolerance) or NaOtBu (Strong base, faster reaction).

-

Solvent: t-Amyl Alcohol or Dioxane (High boiling point is needed, typically 90-110°C).

Visualizing the Steric Challenge:

Figure 2: The "Peri-Effect." The protecting group (PG) at N1 creates a steric wall, making it difficult for the Palladium center to approach the C7-amine. Ligands like BrettPhos are designed to reach around this bulk.

Part 3: References

-

Medicinal Chemistry Applications (FGFR4 Inhibitors): Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4." (2022).[1][2][3] [Link]

-

Buchwald-Hartwig Conditions for Heterocycles: Chem. Soc. Rev. "Surmounting the challenges of Buchwald–Hartwig amination of heterocycles." [Link]

Sources

The C7-Indazole Functionalization Nexus: Technical Support & Troubleshooting Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Steric & Electronic Barriers in 7-Position Indazole Substitution

System Overview: The "Bay Region" Paradox

Welcome to the technical hub for indazole chemistry. If you are here, you are likely facing the "7-Position Paradox."

The C7 position of the indazole ring is notoriously difficult to functionalize due to the "Bay Region" effect . This position is sterically compressed between the C6 proton and the N1 substituent (or lone pair). Furthermore, the pyridine-like electronic character of the N2 nitrogen deactivates the ring towards electrophilic attack, while the N1 protecting group often directs lithiation to the thermodynamically favorable C3 position, bypassing C7 entirely.

This guide provides three distinct "Workflows" (Strategies) to overcome these barriers, structured as troubleshooting modules.

Decision Matrix: Select Your Workflow

Before proceeding, identify the state of your substrate using the logic flow below.

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and functionalization state.

Workflow A: Cross-Coupling (The Direct Assault)

Target: 7-Bromo/Iodo-indazoles failing to couple due to steric clash.

Technical Briefing

Standard ligands (PPh3, dppf) often fail at C7 because the oxidative addition is sluggish (electronic deactivation) and reductive elimination is blocked by the N1-substituent. You must create a "catalytic pocket" that facilitates coupling without overcrowding the metal center.

Troubleshooting Guide

Q1: My Suzuki coupling at C7 yields <10% product. The starting material remains unreacted.

-

Diagnosis: Catalyst death prior to oxidative addition. The C7-Halogen bond is electronically deactivated.

-

The Fix: Switch to Buchwald G3/G4 Precatalysts or Pd-NHC complexes .

-

Why? Bulky biarylphosphine ligands (XPhos, RuPhos) promote oxidative addition into hindered halides. NHC ligands (PEPPSI-IPr) prevent catalyst aggregation.

-

Protocol Adjustment:

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 .

-

Base: K₃PO₄ (anhydrous) – weaker bases often fail here.

-

Solvent: 1,4-Dioxane/Water (4:1) at 100°C.

-

Additive: If N1 is unprotected, add 1.1 eq of Boronic Acid (excess) to account for N-B coordination.

-

-

Q2: I see significant de-halogenation (protodeboronation) instead of coupling.

-

Diagnosis: The transmetallation step is too slow due to steric bulk, allowing

-hydride elimination or protolytic cleavage to dominate. -

The Fix: Increase the rate of transmetallation.

-

Ligand Switch: Use SPhos . Its specific geometry protects the Pd center while accelerating the cycle for ortho-substituted substrates.

-

Base Switch: Use TlOH (Thallium Hydroxide) or CsF (Cesium Fluoride) in non-aqueous conditions to accelerate transmetallation without hydrolysis. Note: TlOH is toxic; use CsF as a safer alternative.

-

Data: Ligand Performance at C7

| Ligand | Yield (C7-Phenyl) | Steric Tolerance | Notes |

|---|---|---|---|

| PPh3 | < 5% | Low | Fails due to crowding. |

| dppf | 15% | Low-Med | Bite angle insufficient. |

| SPhos | 88% | High | Gold Standard for C7. |

| XPhos | 92% | Very High | Best for heteroaryl coupling. |

| PEPPSI-IPr | 85% | High | Excellent for difficult aryl chlorides. |

Workflow B: C-H Activation & DoM (The Stealth Approach)

Target: Unfunctionalized indazoles requiring regioselective C7 functionalization.

Technical Briefing

Direct lithiation (n-BuLi) of N1-protected indazoles almost exclusively targets C3. To hit C7, you must either block C3 or use Chelation-Assisted C-H Activation .

Troubleshooting Guide

Q3: I tried DoM (Directed ortho Metalation) with n-BuLi, but I only get C3 substitution.

-

Diagnosis: The N1 protecting group (e.g., SEM, THP) coordinates lithium to the C3 proton (thermodynamic product).

-

The Fix: The "Indoline Redox Shuttle" (The Organic Synthesis Trick).

-

Concept: Reduce the indazole to indoline . The C3 position is no longer aromatic/acidic. An N-Boc group on indoline will direct lithiation to C7 via the carbonyl oxygen.

-

Protocol:

-

Reduction: Indazole

Indoline (using NaBH₄/TFA or Zn/HCl). -

Protection: Indoline

N-Boc-Indoline. -

Lithiation: s-BuLi / TMEDA at -78°C (Directs to C7).

-

Quench: Add Electrophile (E+).

-

Oxidation: DDQ or Chloranil to restore the Indazole core.

-

-

Q4: I need to install a Boron ester at C7 directly. Ir-catalyzed borylation gives me a mixture of C3/C4/C7.

-

Diagnosis: Lack of directing group control.[1]

-

The Fix: Silyl-Directed C-H Borylation. [2]

-

Mechanism:[3][4][5][6] A hydrosilyl group on N1 coordinates the Iridium catalyst, forcing it to swing into the C7 position due to geometric constraints (C2/C3 are too close for the specific 5-membered ring transition state of the Si-Ir complex).

-

Protocol (Hartwig Method):

-

Substrate: N-(diethylhydrosilyl)-indazole.

-

Catalyst: [Ir(cod)Cl]₂ (0.5 mol%) + dtbpy (ligand).

-

Reagent: HBpin.

-

Result: Exclusive C7-Bpin formation.

-

Post-Reaction: The N-Si group is easily cleaved or converted (Tamao oxidation).

-

-

Figure 2: The Silyl-Directed C-H Borylation pathway for exclusive C7 functionalization.

Workflow C: De Novo Synthesis (The Architect)

Target: When the substituent is too bulky for coupling or the scaffold is unstable.

Technical Briefing

If you cannot attach the group to the ring, build the ring around the group. This is the most robust method for extreme steric hindrance (e.g., C7-t-Butyl or C7-Ortho-Disubstituted Aryl).

Troubleshooting Guide

Q5: I cannot couple a bulky group to C7, and DoM fails. What now?

-

The Fix: The "Diazotization" Route.

-

Starting Material: 2-Alkylaniline with your desired substituent already at the ortho position (relative to the amine).

-

Protocol (Modified Jacobson/Bartoli):

-

Start with 2,6-disubstituted aniline (where R1 = your bulky C7 group, R2 = Methyl/Acyl).

-

Nitration/Reduction to get the amine adjacent to the alkyl group if not present.

-

Cyclization: Treat with NaNO₂ (sodium nitrite) and acid (AcOH/H₂O) or isoamyl nitrite.

-

Mechanism: The diazonium salt attacks the adjacent alkyl group (intramolecular C-H insertion) to close the pyrazole ring.

-

-

Q6: How do I make a C7-Amino indazole (for further derivatization)?

-

The Fix: SnAr on Fluorobenzenes.

References & Validated Protocols

-

Regioselective C7-Bromination & Suzuki Coupling:

-

Source: "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." Arkivoc, 2021.

-

Key Finding: Use of XPhos/Pd systems to overcome N1/C6 steric clash.

-

-

Iridium-Catalyzed Silyl-Directed Borylation:

-

Source: Boebel, T. A., & Hartwig, J. F. "Silyl-Directed, Iridium-Catalyzed Ortho-Borylation of Arenes and Heteroarenes." Journal of the American Chemical Society, 2008.

-

Key Finding: N-hydrosilyl groups direct Borylation to C7, overriding electronic preference for C3.

-

-

The Indoline "Redox Shuttle" (DoM Strategy):

-

Source: "Preparation of 7-Substituted Indoles/Indazoles via Directed Ortho Metalation." Organic Syntheses, Coll. Vol. 10.

-

Key Finding: Reducing the heterocyclic ring allows standard N-Boc directed lithiation at C7.

-

-

De Novo Cyclization (Bartoli/Jacobson):

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

- 6. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 8. Indazole synthesis [organic-chemistry.org]

Technical Support Center: Resolving N1 vs. N2 Alkylation Isomers in Indazole Chemistry

Welcome to the Technical Support Center for Indazole Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indazole N-alkylation. The regioselective alkylation of the indazole scaffold is a frequent challenge, often yielding a mixture of N1 and N2 isomers that can be difficult to separate and characterize.[1][2][3] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the mechanistic principles governing this critical transformation.

Frequently Asked Questions (FAQs)

Q1: Why does the alkylation of indazole often result in a mixture of N1 and N2 isomers?

The indazole ring system possesses two nucleophilic nitrogen atoms, N1 and N2.[1] Due to annular tautomerism, the proton on the pyrazole ring can reside on either nitrogen, leading to the 1H- and 2H-indazole tautomers.[2][4] The 1H-indazole tautomer is generally more thermodynamically stable.[2][5][6][7][8] Direct alkylation can occur at either nitrogen atom, and the reaction's outcome is highly sensitive to a delicate balance of steric and electronic factors, as well as the specific reaction conditions employed.[1][3][5]

Q2: What are the primary factors that control the N1 vs. N2 regioselectivity in indazole alkylation?

The regiochemical outcome is a complex interplay of several factors:

-

Base and Solvent System: This is arguably the most critical factor.[1][3] Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1][3][5] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[1][2]

-

Substituent Effects: The nature and position of substituents on the indazole ring have a profound directing effect. Electron-withdrawing groups at the C7 position can favor N2 alkylation, while bulky groups at the C3 position can sterically hinder the N2 position, thus promoting N1 alkylation.[5][7][8][9][10]

-

Nature of the Electrophile: The reactivity and structure of the alkylating agent also play a role. For instance, α-halo carbonyl electrophiles can sometimes lead to the thermodynamically favored N1 product through an equilibration process.[5][7][8]

-

Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution. Lower temperatures may favor the kinetically preferred N2 isomer, while higher temperatures can allow for equilibration to the more stable N1 isomer.[6]

Q3: How can I reliably distinguish between the N1 and N2 alkylated isomers?

Unequivocal characterization is crucial. A combination of spectroscopic techniques is the most robust approach:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (HMBC, NOESY) NMR experiments are powerful tools for distinguishing between N1 and N2 isomers.[3][4][11] A key diagnostic is the Heteronuclear Multiple Bond Correlation (HMBC) spectrum, which can show a correlation between the protons of the alkyl group's α-CH₂ and the C7a carbon of the indazole ring for the N1 isomer, or the C3 carbon for the N2 isomer.[5][7][8]

-

Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can often separate the isomers, although this can be challenging due to their similar polarities.[12]

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural determination.[13]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab, providing actionable solutions based on established chemical principles.

Problem 1: My reaction yields a difficult-to-separate mixture of N1 and N2 isomers.

Root Cause Analysis: The reaction conditions are not sufficiently selective for one isomer over the other. This is common when using conditions like K₂CO₃ in DMF.[2][14]

Solutions:

-

To Favor N1-Alkylation:

-

Change the Base/Solvent System: Switch to sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).[3][5] This combination is highly effective at promoting N1 selectivity, particularly for indazoles with substituents at the C3 position.[3][5][7] The sodium cation is thought to chelate between the N2 atom and a C3 substituent, sterically blocking the N2 position.[2][3]

-

Consider the Cation: The use of cesium carbonate (Cs₂CO₃) can also promote N1-selectivity, potentially through a similar chelation mechanism.[2][10]

-

-

To Favor N2-Alkylation:

-

Mitsunobu Reaction: Employing Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) with an alcohol as the alkylating agent often shows a preference for the N2 isomer.[3][5][8]

-